molecular formula C21H22IN3O2S B4577750 N,N-diethyl-2-{[6-iodo-3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide

N,N-diethyl-2-{[6-iodo-3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide

Cat. No. B4577750
M. Wt: 507.4 g/mol
InChI Key: WTAKCPBCAXYBGL-UHFFFAOYSA-N
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Description

The compound of interest is part of a class of chemicals involving substituted quinazoline derivatives. These compounds have been explored for various applications, including their potential anticancer activities. Quinazoline derivatives often exhibit significant biological activity, making them a topic of interest in medicinal chemistry (Kovalenko et al., 2012).

Synthesis Analysis

The synthesis of related compounds typically involves the aminolysis of activated acids and alkylation of potassium salts with N-hetaryl-2-chloroacetamides (Berest et al., 2011). This method can be adapted for the synthesis of "N,N-diethyl-2-{[6-iodo-3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide" by modifying the substituents used in the reaction.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is typically characterized using techniques such as IR, 1H NMR, MS, and EI-MS analysis. These methods provide detailed insights into the molecular framework and help in confirming the structural integrity of the synthesized compounds (Kovalenko et al., 2012).

Scientific Research Applications

Synthesis and Physicochemical Properties

Research on similar compounds, such as substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments, has shown considerable interest due to their significant cytotoxicity and anticancer activity. The synthesis of these compounds involves alkylation and aminolysis processes, followed by thorough characterization using various analytical techniques (Kovalenko et al., 2012). This research provides a foundational understanding of how the complex structure of N,N-diethyl-2-{[6-iodo-3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide and related compounds can be synthesized and analyzed.

Anticancer Activity

The compound and its derivatives have been found to exhibit significant anticancer properties. For instance, the synthesis of N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides has shown promising in vitro anticancer activity. These compounds have been tested against a variety of cancer cell lines, revealing selective efficacy particularly against non-small cell lung cancer and CNS cancer cell lines (Berest et al., 2011). The research underscores the potential of N,N-diethyl-2-{[6-iodo-3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide analogs as anticancer agents.

Anticonvulsant and Antimicrobial Activity

Further studies have expanded on the biological activities of quinazolinone analogs, demonstrating their anticonvulsant properties. A series of quinazoline analogs were synthesized and evaluated for their efficacy in preventing seizures, with some compounds showing 70–100% protection against PTZ-induced seizures. This suggests that the structural framework of N,N-diethyl-2-{[6-iodo-3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide could be optimized for anticonvulsant activity (El-Azab et al., 2012). Additionally, novel 4(3H)-quinazolinone derivatives have been investigated for their antifungal and antitumor activities, showcasing the diverse therapeutic potential of compounds within this chemical class (El-Bayouki et al., 2011).

properties

IUPAC Name

N,N-diethyl-2-[6-iodo-3-(3-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22IN3O2S/c1-4-24(5-2)19(26)13-28-21-23-18-10-9-15(22)12-17(18)20(27)25(21)16-8-6-7-14(3)11-16/h6-12H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAKCPBCAXYBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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